

certificate of analysis for 1-Methyl-2-(methylthio)imidazole reference standard

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Compound of Interest

Compound Name: 1-Methyl-2-(methylthio)imidazole

Cat. No.: B120105

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Comparative Analysis of 1-Methyl-2-(methylthio)imidazole Reference Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of **1-Methyl-2-(methylthio)imidazole** (CAS No. 14486-52-3) reference standards, a critical material for the accurate identification and quantification of impurities in pharmaceutical products. This compound is recognized by major pharmacopoeias as a related compound to Methimazole (also known as Thiamazole) and is designated as Methimazole Related Compound C by the United States Pharmacopeia (USP) and Thiamazole Impurity C by the European Pharmacopoeia (EP).

The selection of a high-quality, well-characterized reference standard is paramount for ensuring the reliability and accuracy of analytical data in drug development and quality control. This guide outlines the key analytical specifications for this reference standard and details the experimental methodologies used for its characterization.

Data Presentation: A Comparative Overview

The following table summarizes typical analytical data for a **1-Methyl-2-(methylthio)imidazole** reference standard. This data is presented as a representative example to illustrate the quality attributes provided in a Certificate of Analysis (CoA) from leading suppliers.

Parameter	Method	Supplier A (Typical Values)	Supplier B (Typical Values)	Acceptance Criteria
Identity				
Infrared (IR) Spectrum	USP <197K>	Conforms to structure	Conforms to structure	Conforms to reference spectrum
¹ H NMR Spectrum	(400 MHz, CDCl ₃)	Conforms to structure	Conforms to structure	Conforms to reference spectrum
Mass Spectrum	ESI-MS	[M+H] ⁺ = 129.05	[M+H] ⁺ = 129.05	Consistent with molecular weight
Purity				
Assay (by HPLC)	HPLC-UV (254 nm)	99.8%	99.7%	≥ 99.5%
Impurities				
Individual Impurity	HPLC-UV (254 nm)	≤ 0.05%	≤ 0.08%	Not more than 0.1%
Total Impurities	HPLC-UV (254 nm)	0.12%	0.15%	Not more than 0.2%
Physical Properties				
Loss on Drying	USP <731>	0.08%	0.10%	Not more than 0.5%
Residue on Ignition	USP <281>	0.03%	0.05%	Not more than 0.1%

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical results. The following are standard protocols for the key experiments cited in the characterization of **1-Methyl-2-(methylthio)imidazole** reference standards.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18, 4.6 mm x 150 mm, 5 μ m particle size.
- Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 3.0).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: The reference standard is accurately weighed and dissolved in the mobile phase to a final concentration of approximately 0.5 mg/mL.
- Quantification: The percentage purity is calculated by the area normalization method. Impurities are identified and quantified relative to the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

- Instrumentation: A 400 MHz NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3).
- Procedure: A small amount of the reference standard is dissolved in the deuterated solvent. The ^1H NMR spectrum is acquired and the chemical shifts, multiplicities, and integrations of the signals are analyzed to confirm the chemical structure of **1-Methyl-2-(methylthio)imidazole**.

Mass Spectrometry (MS) for Molecular Weight Verification

- Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
- Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. This is used to confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy for Identity Confirmation

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Method: A small amount of the reference standard is analyzed, typically using the KBr pellet method or as a thin film. The resulting spectrum is compared to a reference spectrum to confirm the identity of the material.[\[1\]](#)

Loss on Drying (LOD)

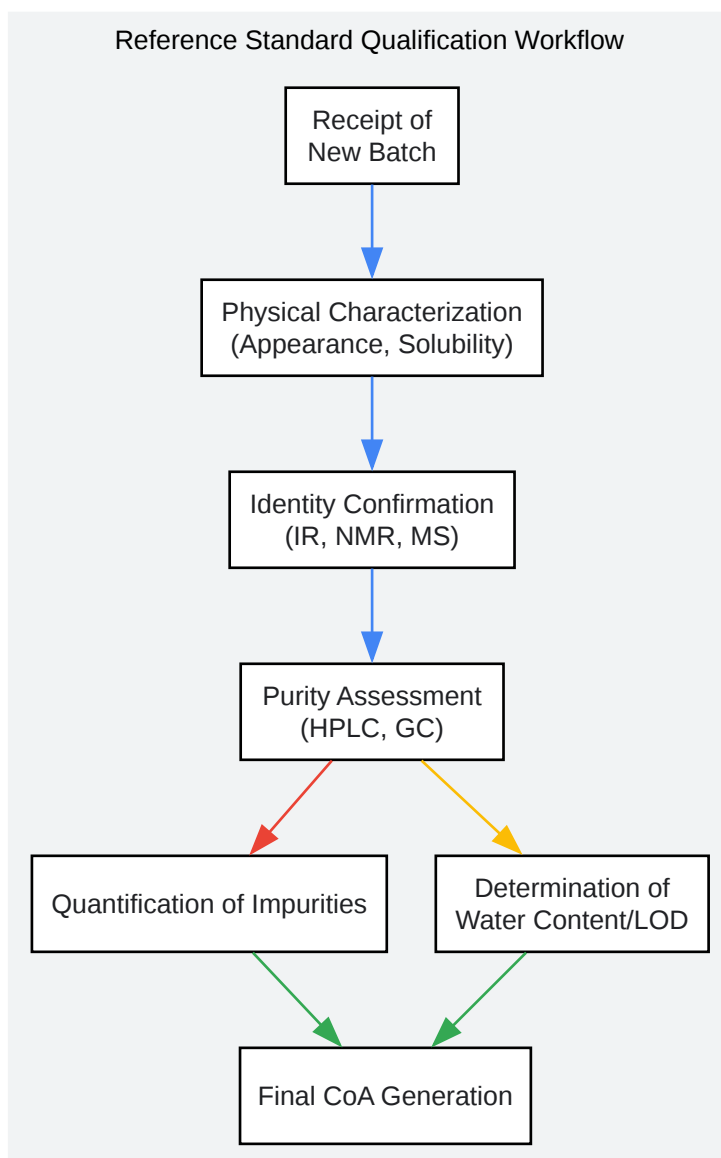
- Method: As per USP <731>, a specified amount of the reference standard is heated at 105 °C for 2 hours.[\[1\]](#) The percentage loss in weight is then calculated.

Residue on Ignition

- Method: Following USP <281>, the reference standard is ignited and combusted until all organic material is removed. The weight of the remaining residue is determined to assess the amount of inorganic impurities.[\[1\]](#)

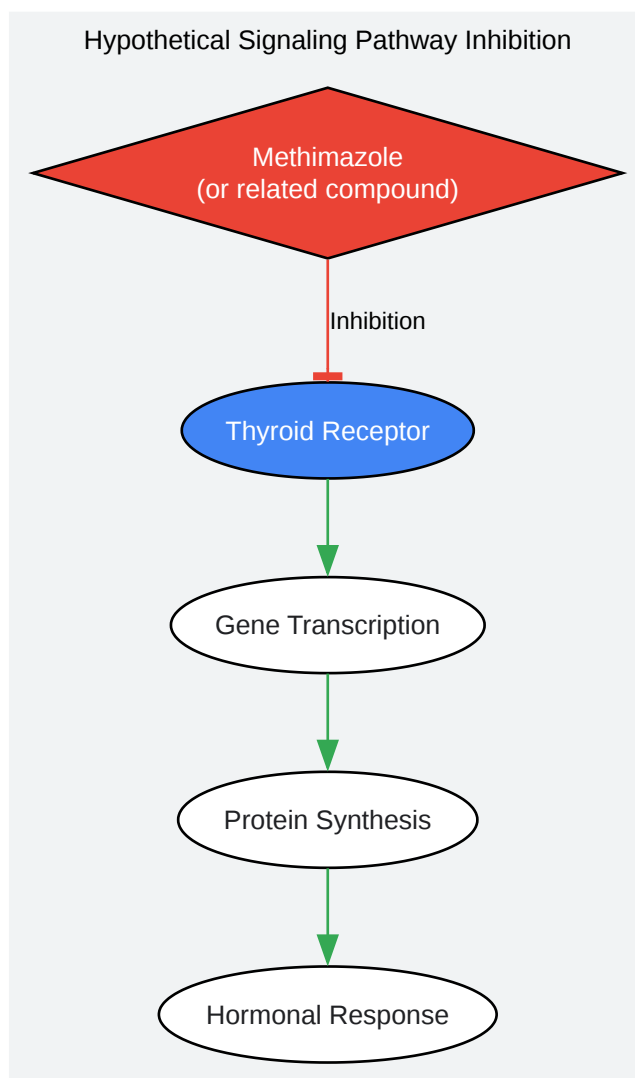
Visualizations

The following diagrams illustrate a typical workflow for the qualification of a reference standard and a hypothetical signaling pathway for research applications.



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Caption: A typical workflow for the qualification of a new batch of a chemical reference standard.



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Caption: A simplified diagram illustrating the inhibitory action of Methimazole on a thyroid-related signaling pathway.

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References

- 1. <ftp.uspbpep.com> [<ftp.uspbpep.com>]
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Phone: (601) 213-4426

Email: info@benchchem.com